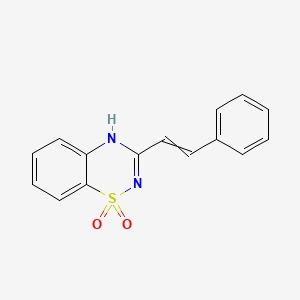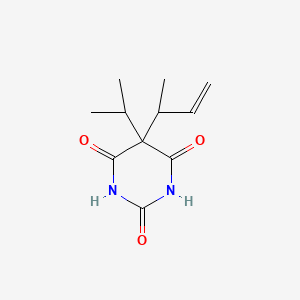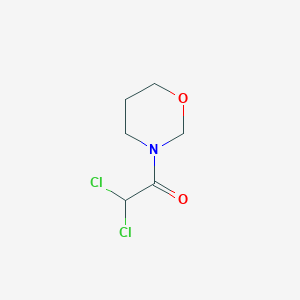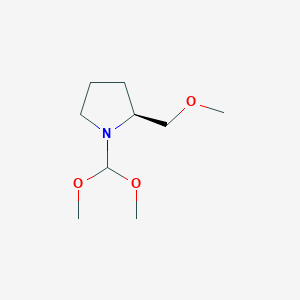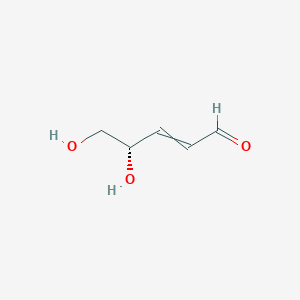
(4S)-4,5-Dihydroxypent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4,5-Dihydroxypent-2-enal is an organic compound with the molecular formula C5H8O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,5-Dihydroxypent-2-enal can be achieved through several methods. One common approach involves the oxidation of suitable precursors using specific reagents and conditions. For instance, the compound can be synthesized from (4S)-4,5-dihydroxy-2-pentenoic acid through a controlled oxidation process. The reaction typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of biocatalysts or enzymes to facilitate the oxidation process. This approach not only enhances the yield but also reduces the environmental impact by minimizing the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
(4S)-4,5-Dihydroxypent-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of (4S)-4,5-dihydroxypentanol.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
(4S)-4,5-Dihydroxypent-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-4,5-Dihydroxypent-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amino acids in proteins or nucleic acids. This interaction can lead to the formation of covalent adducts, which may alter the function of the target molecules. Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4R)-4,5-Dihydroxypent-2-enal: The enantiomer of (4S)-4,5-Dihydroxypent-2-enal, differing only in the spatial arrangement of atoms.
4,5-Dihydroxy-2-pentenoic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
4,5-Dihydroxypentanoic acid: A saturated analog with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This chiral specificity can result in different biological activities and properties compared to its enantiomer or other related compounds.
Properties
CAS No. |
67528-75-0 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(4S)-4,5-dihydroxypent-2-enal |
InChI |
InChI=1S/C5H8O3/c6-3-1-2-5(8)4-7/h1-3,5,7-8H,4H2/t5-/m0/s1 |
InChI Key |
MERWVFZVBUHPAV-YFKPBYRVSA-N |
Isomeric SMILES |
C([C@H](C=CC=O)O)O |
Canonical SMILES |
C(C(C=CC=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


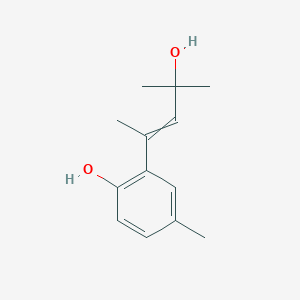
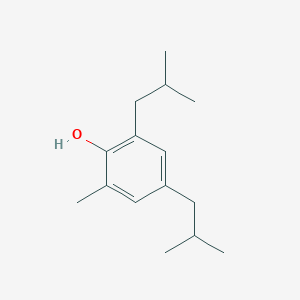
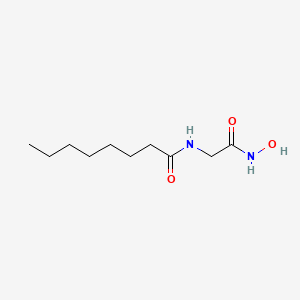
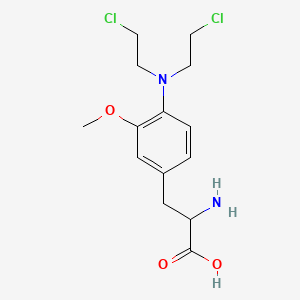
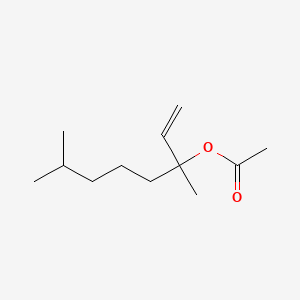
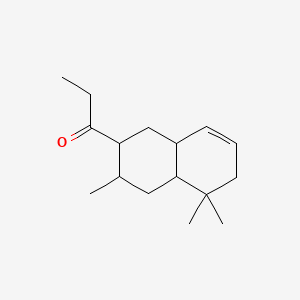
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)
